molecular formula C20H16ClN3O3S3 B2969424 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-91-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No. B2969424
M. Wt: 478
InChI Key: UVRXHGUZISHWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of cyclic sulfonamides, such as 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides and 3,4,4a,5,6,8a-hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, has shown the utility of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide derivatives. These novel cyclic sulfonamides are synthesized through the thermal Diels-Alder reaction of triene derivatives, indicating their potential in creating diverse bioactive molecules, including histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Anticonvulsant Activity

Derivatives containing the sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. A study found that certain synthesized compounds showed protection against picrotoxin-induced convulsions, with specific derivatives exhibiting significant anticonvulsive effects, offering 100% protection in models used for testing (Farag et al., 2012).

Antitumor and Antiproliferative Activities

A series of compounds synthesized with the sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems have been evaluated for their in vitro antitumor activities. Some compounds showed promising broad-spectrum antitumor activity against various tumor cell lines, indicating the therapeutic potential of sulfonamide derivatives in cancer treatment (Rostom, 2006).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed their potential antiviral activities. Specific compounds within this class demonstrated anti-tobacco mosaic virus activity, underscoring the potential for sulfonamide derivatives in antiviral therapy (Chen et al., 2010).

Design and Biological Screening

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, have been explored for their antimicrobial and antiproliferative activities. Certain compounds exhibited potent cytotoxic activity against lung (A-549) and liver (HepG2) cancer cell lines, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Abd El-Gilil, 2019).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXHGUZISHWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.